An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenmetrazine Analogues
Phenmetrazine, a stimulant with a history as an anorectic, has seen a resurgence of interest through the emergence of its fluorinated analogues as new psychoactive substances (NPS). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these compounds, with a focus on how the position of fluorine substitution on the phenyl ring dictates their pharmacological activity at monoamine transporters. By synthesizing data from in vitro and in vivo studies, we elucidate the nuanced effects of these structural modifications on potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document serves as a critical resource for researchers in pharmacology, medicinal chemistry, and toxicology, offering detailed experimental protocols and a framework for understanding the therapeutic potential and abuse liability of this evolving class of stimulants.
Phenmetrazine (3-methyl-2-phenylmorpholine) was first introduced in the 1950s as an anorectic medication under the brand name Preludin®.[1] Its stimulant properties, comparable to those of amphetamine, led to its classification as a controlled substance and eventual withdrawal from the market due to its potential for abuse.[2] The core structure of phenmetrazine, a phenylisopropylamine skeleton with the terminal amine incorporated into a morpholine ring, provides a versatile scaffold for chemical modification.[1] In recent years, clandestine laboratories have exploited this scaffold to create a series of new psychoactive substances (NPS), most notably fluorinated analogues, which have appeared on the recreational drug market.[3][4]
The introduction of a fluorine atom to the phenyl ring of phenmetrazine creates three positional isomers: 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (3-FPM), and 4-fluorophenmetrazine (4-FPM).[3][4] These compounds have gained notoriety as "legal highs," designed to circumvent existing drug laws.[3][4] 3-FPM, in particular, has been widely reported and is associated with adverse clinical effects.[3][4][5][6][7] Understanding the SAR of these fluorinated analogues is paramount for predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic agents. This guide will dissect the intricate relationship between the placement of the fluorine substituent and the resulting monoamine transporter activity.
The primary mechanism of action for phenmetrazine and its fluorinated analogues is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake or inducing the reverse transport (efflux) of monoamines, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their characteristic stimulant effects.[3][4][9]
The position of the fluorine atom on the phenyl ring has a profound impact on the potency and selectivity of these analogues for the monoamine transporters. A key study by Mayer et al. (2018) systematically evaluated the in vitro activity of 2-FPM, 3-FPM, and 4-FPM at human DAT, NET, and SERT.[3][4][9]
All three isomers demonstrate potent activity at DAT and NET, with IC50 values for uptake inhibition in the low micromolar range, comparable to cocaine.[3][4][9] However, their potency at SERT is significantly lower.[3][4][9] This indicates a general preference for catecholamine transporters over the serotonin transporter, a characteristic shared with the parent compound, phenmetrazine.[1][8]
A critical SAR trend emerges when examining the influence of fluorine placement on SERT activity. Moving the fluorine from the ortho (2-position) to the meta (3-position) and then to the para (4-position) results in a progressive increase in potency at SERT.[8] This is reflected in the decreasing DAT/SERT and NET/SERT selectivity ratios, indicating a shift towards a more balanced monoaminergic profile with the 4-fluoro substitution. This trend is a well-documented phenomenon in other classes of phenethylamine stimulants, where para-substitution often enhances serotonergic activity.[8]
The following table summarizes the in vitro uptake inhibition data for the fluorinated phenmetrazine analogues at human monoamine transporters.
Data adapted from Mayer et al. (2018).
While uptake inhibition assays are crucial for determining a compound's affinity for a transporter, they do not distinguish between transporter blockers (like cocaine) and substrate-type releasers (like amphetamine). To elucidate the precise mechanism of action, efflux assays are employed. Studies have shown that the fluorinated phenmetrazine isomers act as substrates for DAT, NET, and SERT, inducing transporter-mediated reverse transport.[3][4][9] This means they are transported into the neuron by the monoamine transporters, and once inside, they disrupt the vesicular storage of monoamines and promote their release into the synapse through reverse transport.[3][4][9] This amphetamine-like mechanism of action is a key determinant of their psychostimulant effects and abuse liability.[3][4]
To ensure the scientific integrity and reproducibility of SAR studies on fluorinated phenmetrazine analogues, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
The SAR of fluorinated phenmetrazines reveals a class of compounds with potent catecholaminergic activity. While this profile is associated with a high potential for abuse, it also suggests potential therapeutic applications. Compounds that are potent dopamine and norepinephrine releasers have been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and binge eating disorder.
However, the increased serotonergic activity of 4-FPM, while potentially contributing to a more "entactogenic" or MDMA-like subjective effect, also raises concerns about an increased risk of serotonin syndrome, especially when co-administered with other serotonergic drugs. The potential for neurotoxicity, a known risk with some amphetamine derivatives, also needs to be carefully evaluated for these fluorinated analogues.
The fluorination of the phenmetrazine scaffold provides a clear and compelling example of how subtle structural modifications can significantly alter the pharmacological profile of a psychoactive compound. The position of the fluorine atom systematically modulates the potency at the serotonin transporter, with the 4-fluoro isomer displaying the most balanced activity across the three monoamine transporters. This in-depth understanding of the SAR of fluorinated phenmetrazine analogues is crucial for the forensic identification of these substances, for understanding their clinical effects and toxicity, and for guiding the future design of novel therapeutic agents with tailored monoamine transporter activity.
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
-
RTI International. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369-379. [Link]
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. [Link]
-
Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Research@THEA. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. [Link]
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Europe PMC. [Link]
-
Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]
-
Wikipedia. (n.d.). 3-Fluorophenmetrazine. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Grokipedia. (n.d.). 3-Fluorophenmetrazine. Retrieved March 7, 2026, from [Link]
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Semantic Scholar. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. [Link]
-
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Effects of fluorinated phenmetrazines on transporter-mediated efflux of... ResearchGate. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Atlantic Technological University. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Research@THEA. [Link]
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). (PDF) Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. [Link]
-
Mühlig, S., Chen, X., Tutov, A., Nose, N., Lapa, C., Werner, R. A., ... & Higuchi, T. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]
-
Tang, S. C. W., Ng, T. C. H., Man, R. C. H., Chan, T. H., Kwok, H. F., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]
-
Tang, S. C. W., Ng, T. C. H., Man, R. C. H., Chan, T. H., Kwok, H. F., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen. Semantic Scholar. [Link]
-
Tang, S. C. W., Ng, T. C. H., Man, R. C. H., Chan, T. H., Kwok, H. F., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]
-
Bäckberg, M., Helander, A., & Beck, O. (2017). Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project. Clinical Toxicology, 55(7), 649-655. [Link]
-
Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 731-737. [Link]
-
Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 731-737. [Link]